molecular formula C5H3ClO2 B1278371 4-Chloro-2H-pyran-2-one CAS No. 129660-02-2

4-Chloro-2H-pyran-2-one

Cat. No. B1278371
M. Wt: 130.53 g/mol
InChI Key: LIHIXRSIJUOGPD-UHFFFAOYSA-N
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Description

4-Chloro-2H-pyran-2-one is a chemical compound with the molecular formula C5H3ClO2 . It has an average mass of 130.529 Da and a monoisotopic mass of 129.982162 Da . It is also known by other names such as 4-chloropyran-2-one and 4-chloro-2(H)-pyran-2-one .


Synthesis Analysis

The synthesis of 4-Chloro-2H-pyran-2-one and its derivatives is a topic of interest in the field of organic chemistry. One review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrones, which are of interest as potential biorenewable molecules . The major synthetic methods are biomimetic and are based on the cyclization of tricarbonyl compounds .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2H-pyran-2-one consists of a six-membered ring containing five carbon atoms and one oxygen atom . The chlorine atom is attached to the fourth carbon atom in the ring .

Scientific Research Applications

Computational and Experimental Investigation

4-Chloro-2(H)-pyran-2-one is utilized in Diels-Alder cycloadditions, creating bicyclic lactone cycloadducts. This process is significant due to its regio- and stereochemical preferences. Computational studies predict the regio- and stereoselectivity of these reactions, aligning with experimental observations (Afarinkia, Bearpark, & Ndibwami, 2003).

Synthesis in Aqueous Media

A catalytic process involving N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used for synthesizing pyran derivatives, including 4H-pyran, in water. This method is noted for its mild reaction conditions and high yield, aligning with green chemistry protocols (Khazaei et al., 2015).

Anti-corrosion Applications

Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These derivatives show significant inhibition, which can reach up to 90% at certain concentrations. They are considered mixed-type inhibitors, with chemisorption bonding to the surface (El Hattak et al., 2021).

Biocatalytic Tandem Reactions

In a study exploring eco-friendly methods, 2-amino-4H-pyrans were synthesized via biocatalytic tandem multi-component reactions. This process offers a mild approach to obtain a variety of pyrans with good yields and functional group tolerance. These compounds have been evaluated for their antitumor activities against various cell lines (Yang et al., 2020).

Cytotoxic Alkyl Chloro Dihydropyrans

The synthesis of tetrahydropyran and dihydropyran derivatives, including 4-chloro-5,6-dihydro-2H-pyran, has been conducted through Prins-type cyclization. These compounds were assessed for their cytotoxicity against human solid tumor cells, indicating the potential of chlorovinyl groups in biological activities (Miranda et al., 2006).

Novel Methods for Synthesis

4H-Pyran-4-ones, including derivatives of 4-chloro-2H-pyran-2-one, have been synthesized for their valuable properties in various applications like fungicides and treatment of hypersensitivity conditions. The study highlights methods for synthesizing these compounds, often used as target organic compounds (Shahrisa, Tabrizi, & Ahsani, 2000).

Future Directions

While specific future directions for the study of 4-Chloro-2H-pyran-2-one are not mentioned in the retrieved sources, the synthesis and study of pyran derivatives, in general, continue to be an active area of research in organic chemistry . This suggests that future research may continue to explore new synthetic methods, potential applications, and the biological activity of 4-Chloro-2H-pyran-2-one and its derivatives.

properties

IUPAC Name

4-chloropyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHIXRSIJUOGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448682
Record name 4-Chloro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2H-pyran-2-one

CAS RN

129660-02-2
Record name 4-Chloro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2H-pyran-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Haghdadi, H Amani, N Nab - Journal of the Serbian Chemical …, 2015 - shd-pub.org.rs
… Moreover, in contrast to the bromo-pyrones, 4-chloro-2H-pyran-2-one, in line with 2H-pyran-2-one itself, is neither ambident diene nor undergoes regioselective cycloadditions.It …
Number of citations: 3 www.shd-pub.org.rs
PF Vlad, MZ Krimer - Organic preparations and procedures …, 1998 - Taylor & Francis
On-going challenges of organic chemistry have spurred the development and improvement of synthetic methods and stimulated the search for new reagents which would provide milder …
Number of citations: 3 www.tandfonline.com
X Jiang, Z Xiao, W Zhong, X Liu - Coordination Chemistry Reviews, 2021 - Elsevier
Iron carbonyl complexes are a large category of classic transition metal complexes. In addition to their vast range of applications in catalysis, they have been found to be of therapeutic …
Number of citations: 23 www.sciencedirect.com
ME Hill - The Journal of Organic Chemistry, 1960 - ACS Publications
RESULTS The hydrolysis of carbon tetrachloride in the presence of ferric chloride was a convenient method for the preparation of phosgene, one mole of phos-gene being produced for …
Number of citations: 34 pubs.acs.org
V Kvita, H Sauter - Helvetica chimica acta, 1990 - Wiley Online Library
… The 4-chloro-2H-pyran-2-one (9) is the most important, since it serves as starting material for the synthesis of different 4-substituted 2H-pyran-2-ones (Scheme 2). Also described are …
Number of citations: 15 onlinelibrary.wiley.com

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